molecular formula C23H26FNO4S B2499386 1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine CAS No. 1797836-91-9

1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine

Cat. No.: B2499386
CAS No.: 1797836-91-9
M. Wt: 431.52
InChI Key: GGJAPHURDOQLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine is a complex organic compound with a unique structure that includes a piperidine ring substituted with fluorobenzoyl and methylpropanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine typically involves multiple steps, including the formation of intermediate compounds. One common approach is the electrophilic aromatic substitution reaction, where the benzoyl and fluorobenzoyl groups are introduced to the piperidine ring. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired substitutions occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-fluorobenzoyl)benzoyl]-4-(2-methylpropanesulfonyl)piperidine is unique due to its specific substitution pattern and the presence of both fluorobenzoyl and methylpropanesulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-fluorophenyl)-[2-[4-(2-methylpropylsulfonyl)piperidine-1-carbonyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FNO4S/c1-16(2)15-30(28,29)19-11-13-25(14-12-19)23(27)21-6-4-3-5-20(21)22(26)17-7-9-18(24)10-8-17/h3-10,16,19H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJAPHURDOQLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.